2-(Difluoromethyl)isonicotinaldehyde

描述

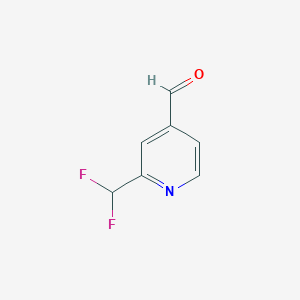

2-(Difluoromethyl)isonicotinaldehyde (CAS: 1211540-67-8) is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO and a molecular weight of 157.12 g/mol . Structurally, it features a difluoromethyl group (-CF₂H) at the 2-position of the pyridine ring and an aldehyde functional group at the 4-position. This compound is primarily used in research and development (R&D) for synthesizing pharmacologically active molecules, particularly in medicinal and agrochemical chemistry, due to the electron-withdrawing and lipophilicity-enhancing effects of fluorine substituents .

属性

IUPAC Name |

2-(difluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVNSDHBLZFVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)isonicotinaldehyde typically involves the introduction of a difluoromethyl group to the isonicotinaldehyde core. One common method is the difluoromethylation of isonicotinaldehyde using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

化学反应分析

Types of Reactions: 2-(Difluoromethyl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-(Difluoromethyl)isonicotinic acid.

Reduction: 2-(Difluoromethyl)isonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-(Difluoromethyl)isonicotinaldehyde serves as a versatile building block in organic synthesis, particularly for developing fluorinated pharmaceuticals and agrochemicals. Its aldehyde functional group allows for various chemical transformations, enabling the synthesis of more complex molecules.

2. Biology:

- Biological Activity Studies: Derivatives of this compound are under investigation for their potential biological activities, including antimicrobial and anticancer properties. Compounds with difluoromethyl groups often exhibit enhanced metabolic stability, which may lead to increased biological activity .

3. Medicine:

- Drug Design: Research is ongoing to explore its utility in drug design, especially for targeting specific enzymes or receptors. The difluoromethyl group can enhance the potency and selectivity of therapeutic agents by influencing their interaction with biological targets .

4. Industry:

- Material Development: The compound finds applications in developing advanced materials such as polymers and coatings due to its unique chemical properties .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various difluoromethyl-substituted compounds found that derivatives of this compound exhibited notable activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Drug Development

In medicinal chemistry research, this compound was utilized as an intermediate in synthesizing novel anticancer drugs. The incorporation of the difluoromethyl group was shown to enhance the compounds' efficacy in inhibiting cancer cell growth compared to their non-fluorinated counterparts .

作用机制

The mechanism of action of 2-(Difluoromethyl)isonicotinaldehyde is largely dependent on its chemical structure. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .

相似化合物的比较

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(Difluoromethyl)isonicotinaldehyde | C₇H₅F₂NO | 157.12 | Not reported | -CF₂H (2-position), -CHO (4-position) |

| 2-(Trifluoromethyl)isonicotinaldehyde | C₇H₄F₃NO | 175.11 | Not reported | -CF₃ (2-position), -CHO (4-position) |

| 2-(4-Chlorophenyl)isonicotinaldehyde | C₁₂H₈ClNO | 231.65 | White solid (mp not specified) | -Cl-C₆H₄ (2-position), -CHO (4-position) |

| N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₉H₁₅F₂N₅O | 368.13 | 134–190 | Difluoromethyl pyrazole, indazole |

Key Observations :

- Fluorine vs. Chlorine Substituents: The difluoromethyl group (-CF₂H) in this compound provides intermediate lipophilicity compared to the more lipophilic trifluoromethyl (-CF₃) group in its trifluoromethyl analog .

- Thermal Stability: Compounds with difluoromethyl groups (e.g., those in ) exhibit melting points between 134–190°C, suggesting that fluorine substitution enhances crystalline packing interactions compared to non-fluorinated analogs .

生物活性

2-(Difluoromethyl)isonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of isonicotinyl derivatives, characterized by a pyridine ring with a difluoromethyl substituent and an aldehyde functional group. The synthesis typically involves the introduction of the difluoromethyl group into isonicotinic aldehyde via difluoromethylation techniques, which can include the use of chlorodifluoromethane as a reagent under specific reaction conditions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyridine and pyrimidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like difluoromethyl may enhance this activity by increasing the compound's lipophilicity and membrane permeability .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies on related compounds have shown that modifications at the 2-position of the pyridine ring can lead to enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The selectivity index for these compounds suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent findings suggest that isonicotinyl derivatives may possess anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Difluoromethyl Group : Enhances lipophilicity, improving membrane permeability.

- Aldehyde Functionality : May participate in hydrogen bonding with biological targets, enhancing binding affinity.

- Pyridine Ring : Essential for interaction with various biological receptors and enzymes.

Studies indicate that modifying substituents on the pyridine ring can significantly alter the biological properties, suggesting a need for systematic exploration of SAR to optimize efficacy .

常见问题

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)isonicotinaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and difluoromethylation of isonicotinaldehyde derivatives. A key step is introducing the difluoromethyl group via reagents like Me₃SiCF₂SO₂Ph (trimethylsilyl difluoromethanesulfonylphenyl), which enables selective fluorination under anhydrous conditions . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions such as over-fluorination or aldehyde oxidation. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and FTIR spectroscopy :

- NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm, while the difluoromethyl group (CF₂H) shows a triplet (²JHF ≈ 56 Hz) in ¹H NMR. In ¹³C NMR, the CF₂ carbon resonates at δ ~110–120 ppm .

- FTIR : Stretching vibrations for the aldehyde group (C=O) appear at ~1700 cm⁻¹, and C-F bonds at ~1150–1250 cm⁻¹.

Mass spectrometry (HRMS) confirms molecular weight (expected m/z: ~171.04 for C₇H₅F₂NO), while X-ray crystallography resolves stereoelectronic effects of the difluoromethyl group .

Q. Why is the difluoromethyl group strategically important in this compound for drug discovery?

- Methodological Answer : The CF₂H group enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Its strong electron-withdrawing effect modifies the electronic environment of the pyridine ring, influencing binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs reveal improved pharmacokinetic profiles, as seen in fluorinated nicotinates and agrochemicals .

Advanced Research Questions

Q. How can researchers design docking studies to evaluate the interaction of this compound with protein targets?

- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger) to model interactions. Key considerations:

- Parameterize the CF₂H group’s partial charges using DFT calculations (e.g., B3LYP/6-31G* level).

- Assess hydrogen-bonding potential of the aldehyde group with active-site residues (e.g., Lys or Ser).

- Validate docking poses with MD simulations (GROMACS/AMBER) to evaluate stability over 100+ ns trajectories.

Cross-reference with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to resolve discrepancies .

Q. What analytical strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from hydrate formation (aldehyde ↔ geminal diol equilibrium) or fluorination side products. Mitigation strategies:

- Use deuterated DMSO-d₆ or CDCl₃ to stabilize the aldehyde form.

- Perform variable-temperature NMR to observe dynamic equilibria.

- Employ LC-MS/MS with hydrophilic interaction chromatography (HILIC) to separate hydrate species .

For ambiguous fluorination patterns, ¹⁹F NMR (δ −110 to −120 ppm for CF₂H) provides definitive confirmation .

Q. How can metabolic stability assays be optimized for fluorinated aldehydes like this compound?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte assays to assess oxidative metabolism. Key steps:

Incubate the compound with NADPH-regenerating systems at 37°C.

Monitor aldehyde oxidation to carboxylic acid derivatives via LC-HRMS .

Compare t₁/₂ (half-life) with non-fluorinated analogs to quantify metabolic stabilization.

The CF₂H group typically reduces CYP450-mediated oxidation, as observed in structurally related fluorophenols .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., buffer pH, redox agents). Resolve by:

- Standardizing protocols (e.g., fixed ATP concentration in kinase assays).

- Validating purity (>95% by HPLC) and excluding hydrate contamination.

- Performing free-energy perturbation (FEP) simulations to quantify the impact of fluorination on binding thermodynamics.

Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。